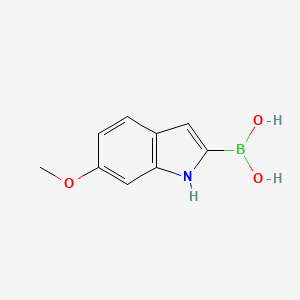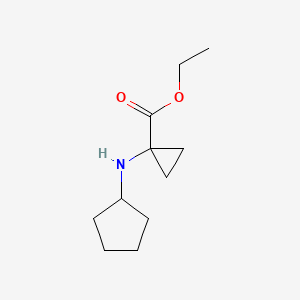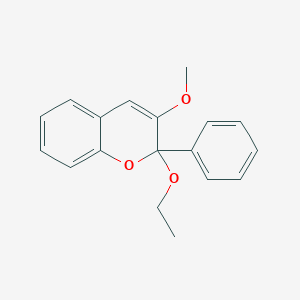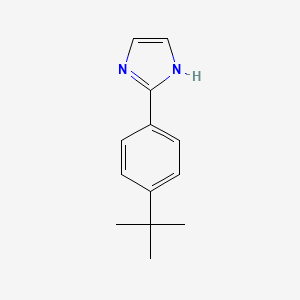![molecular formula C17H18Br2 B13992849 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene CAS No. 6337-62-8](/img/structure/B13992849.png)
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene is an organic compound that belongs to the class of bromomethyl derivatives. This compound is characterized by the presence of two bromomethyl groups attached to a benzene ring, which are separated by a propyl chain. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene typically involves the bromination of a precursor compound. One common method is the bromination of 1-(methyl)-4-[3-[4-(methyl)phenyl]propyl]benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. The use of automated systems allows for precise control of reaction parameters, ensuring high yield and purity of the final product. The bromination reaction is typically followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene involves its interaction with molecular targets through its bromomethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The compound’s reactivity allows it to modify biological molecules, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)-4-[3-[4-(chloromethyl)phenyl]propyl]benzene: Similar structure with chloromethyl groups instead of bromomethyl groups.
1-(Methyl)-4-[3-[4-(methyl)phenyl]propyl]benzene: Lacks the halogen substituents, making it less reactive.
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]ethyl]benzene: Similar structure but with an ethyl chain instead of a propyl chain.
Uniqueness
1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene is unique due to its specific arrangement of bromomethyl groups and the propyl chain, which imparts distinct reactivity and properties. This makes it valuable for specific chemical transformations and applications in research.
Propriétés
Numéro CAS |
6337-62-8 |
|---|---|
Formule moléculaire |
C17H18Br2 |
Poids moléculaire |
382.1 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene |
InChI |
InChI=1S/C17H18Br2/c18-12-16-8-4-14(5-9-16)2-1-3-15-6-10-17(13-19)11-7-15/h4-11H,1-3,12-13H2 |
Clé InChI |
YDQDVPCUXBXCAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCC2=CC=C(C=C2)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


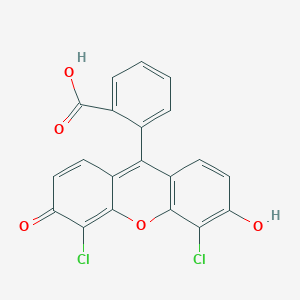
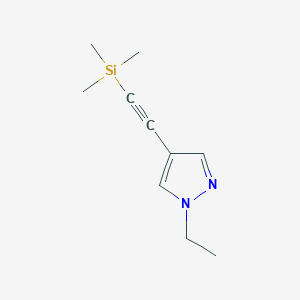
![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol](/img/structure/B13992782.png)
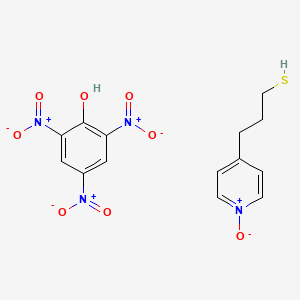
![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-1-yl]butanoate](/img/structure/B13992789.png)

![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B13992796.png)

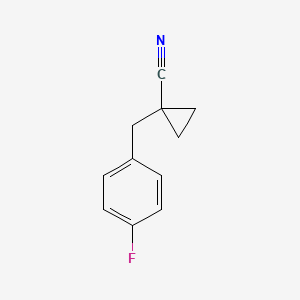
![Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B13992817.png)
